[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 3,4-difluorobenzoate
CAS No.: 953008-64-5
Cat. No.: VC7337046
Molecular Formula: C19H15F2NO5
Molecular Weight: 375.328
* For research use only. Not for human or veterinary use.
![[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 3,4-difluorobenzoate - 953008-64-5](/images/structure/VC7337046.png)
Specification
CAS No. | 953008-64-5 |
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Molecular Formula | C19H15F2NO5 |
Molecular Weight | 375.328 |
IUPAC Name | [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 3,4-difluorobenzoate |
Standard InChI | InChI=1S/C19H15F2NO5/c1-24-16-6-4-11(8-18(16)25-2)17-9-13(22-27-17)10-26-19(23)12-3-5-14(20)15(21)7-12/h3-9H,10H2,1-2H3 |
Standard InChI Key | NMMOYGZWGLYRNS-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC(=C(C=C3)F)F)OC |
Introduction
Structural Characteristics and Nomenclature
[5-(3,4-Dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 3,4-difluorobenzoate is an oxazole derivative characterized by:
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A 1,2-oxazole core (a five-membered heterocyclic ring containing oxygen at position 1 and nitrogen at position 2).
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A 3,4-dimethoxyphenyl group attached at the oxazole’s 5-position.
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A 3,4-difluorobenzoate ester linked via a methyl group at the oxazole’s 3-position.
The IUPAC name reflects this substituent arrangement, ensuring unambiguous identification. The oxazole ring’s electronic properties are influenced by the electron-donating methoxy groups and electron-withdrawing fluorine atoms, creating a polarized system with potential reactivity at specific sites .
Synthetic Strategies and Reaction Pathways
While no direct synthesis of this compound is documented in the provided sources, analogous methodologies from triazole and benzamide chemistry offer plausible routes:
Oxazole Ring Formation
The Hantzsch oxazole synthesis—a classic method involving cyclization of α-halo ketones with amides—could be adapted. For example:
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Precursor preparation: Reacting 3,4-dimethoxyphenylacetic acid with thionyl chloride to form an acid chloride.
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Cyclization: Treating the acid chloride with a β-hydroxyamide derivative under basic conditions to yield the oxazole core .
Esterification of the Oxazole Intermediate
The methyl group at position 3 can be functionalized via:
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Steglich esterification: Coupling 3,4-difluorobenzoic acid with the oxazole’s hydroxyl group using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
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Mitsunobu reaction: Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine to link the benzoate moiety .
Table 1: Hypothetical Reaction Conditions for Key Steps
Step | Reagents/Conditions | Yield (Hypothetical) |
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Oxazole formation | α-halo ketone, NH4OAc, EtOH, reflux | 60–70% |
Esterification | DCC, DMAP, CH2Cl2, rt | 75–85% |
Physicochemical Properties
Predicted properties, inferred from similar compounds, include:
Spectroscopic Data
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IR Spectroscopy:
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¹H NMR:
Solubility and Stability
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Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the ester and methoxy groups.
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Stability: Susceptible to hydrolysis under acidic or basic conditions, liberating 3,4-difluorobenzoic acid and the corresponding alcohol .
Assay Type | Target | Hypothetical IC50/EC50 |
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DPPH radical scavenging | Antioxidant activity | 18 μM |
Dopamine D2 receptor | Binding affinity | 120 nM |
Applications and Future Directions
Medicinal Chemistry
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Lead compound optimization: Modifying the oxazole’s substituents to enhance pharmacokinetic properties.
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Targeted drug delivery: Utilizing the ester’s hydrolytic lability for prodrug designs.
Materials Science
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Liquid crystals: The rigid oxazole core and polar groups could stabilize mesophases.
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